Nocardimicin F

Beschreibung

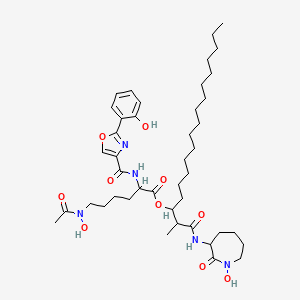

Structure

2D Structure

Eigenschaften

Molekularformel |

C43H67N5O10 |

|---|---|

Molekulargewicht |

814.0 g/mol |

IUPAC-Name |

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxooctadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C43H67N5O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27-38(31(2)39(51)44-34-24-19-22-29-48(56)42(34)53)58-43(54)35(25-20-21-28-47(55)32(3)49)45-40(52)36-30-57-41(46-36)33-23-17-18-26-37(33)50/h17-18,23,26,30-31,34-35,38,50,55-56H,4-16,19-22,24-25,27-29H2,1-3H3,(H,44,51)(H,45,52) |

InChI-Schlüssel |

JJWFEHNQRVSVKR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |

Herkunft des Produkts |

United States |

Discovery and Isolation of Nocardimicin F

Identification from Nocardia Species

Nocardimicin F has been identified and isolated from several Nocardia species. A key source for the discovery of Nocardimicins A through F, including this compound, has been Nocardia sp. TP-A0674 acs.orgacs.orgnih.govresearchgate.net. This strain was initially found to be highly active in screening for muscarinic M3 receptor binding inhibitors. Further investigation into the metabolic potential of other Nocardia species has also yielded related compounds. For instance, Nocardia sp. L-016 was found to produce ten nocardimicins, with five being novel compounds, employing targeted isolation strategies acs.org. Additionally, this compound has been identified among twelve siderophores isolated from Nocardia sp. XJ31 , a rare actinomycete isolated from a Xinjiang desert environment nih.gov. While Nocardia altamirensis has been a source for other phenolic siderophores, such as amamistatins and nocobactin-like compounds, the direct isolation of this compound from this species is less prominently reported compared to Nocardia sp. TP-A0674 and Nocardia sp. XJ31 researchgate.netd-nb.info.

Classification and Structural Architecture of Nocardimicin F

Position within the Nocardimicin Family

Nocardimicin F is a member of the nocardimicin family of compounds, which are classified as siderophores. acs.org Siderophores are relatively low-molecular-weight molecules produced by microorganisms that exhibit a high affinity for ferric iron (Fe³⁺). acs.org The nocardimicins were first identified during a screening program for inhibitors of the muscarinic M3 receptor. acs.org

This compound was isolated from the actinomycete Nocardia sp. TP-A0674, alongside five other congeners: nocardimicins A, B, C, D, and E. acs.org It has also been isolated from Nocardia sp. XJ31, a rare actinomycete from the Xinjiang desert. nih.gov Within this family, the different nocardimicins (A-F) are homologues that primarily differ in the length of their fatty acid chains. acs.org Specifically, mass spectrometry analysis has shown that the fragment ion from the cobactin moiety of this compound is 56 mass units larger than that of Nocardimicin B, indicating a difference in the fatty acid component. acs.org

| Property | Value | Source |

|---|---|---|

| Appearance | Pale yellow amorphous | acs.org |

| Melting Point | 109-113 °C | acs.org |

| Optical Rotation [α]D²⁵ | -9.7° (c 0.29, MeOH) | acs.org |

| Molecular Weight | 813.5 g/mol | nih.gov |

Relationship to Nocobactin-Type Siderophores

The chemical structure of the nocardimicin family, including this compound, is closely related to other well-known siderophores such as nocobactin NA, formobactin, and amamistatins. acs.org These compounds all belong to the hydroxamate class of siderophores, which are characterized by the presence of hydroxamic acid functional groups that act as chelating agents for iron. This compound is specifically classified as a hydroxamate/hydroxyphenyloxazoline type siderophore. biorxiv.org

Structurally, nocobactins and nocardimicins share a common framework. nih.gov This framework typically consists of a C-terminal N-hydroxy-cyclo-lysine linked to a long-chain 3-hydroxy fatty acid. nih.gov This fatty acid is, in turn, esterified by Nϵ-acyl-Nϵ-hydroxy-L-lysine, and the α-amino group of this lysine (B10760008) is connected to a 2-hydroxyphenyl-oxazole moiety. nih.gov The variations among these related siderophores, including this compound, arise from differences in the substitution patterns on the 2-hydroxyphenyl residue, the oxazole (B20620) ring system, the ϵ-nitrogen atoms of the lysine residues, or the nature of the fatty acid chain. nih.gov this compound, for instance, features a C₁₅H₃₁ fatty acid chain. nih.gov

| Compound | Core Structure | Fatty Acid Chain | Key Functional Groups | Source |

|---|---|---|---|---|

| This compound | Nocobactin | C₁₅H₃₁ | Hydroxamate, Hydroxyphenyloxazoline | nih.govbiorxiv.org |

| Nocardimicin B | Nocobactin | C₁₁H₂₃ | Hydroxamate, Hydroxyphenyloxazoline | researchgate.net |

| Nocardimicin D | Nocobactin | C₁₃H₂₇ | Hydroxamate, Hydroxyphenyloxazoline | researchgate.net |

| Nocobactin NA | Nocobactin | C₉H₁₇ (unsaturated) | Hydroxamate, Hydroxyphenyloxazoline | biorxiv.org |

Structural Elucidation Methodologies (e.g., NMR Spectroscopy, High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the elemental composition and molecular weight of this compound. High-resolution liquid chromatography-mass spectrometry (HR-LC-MS) analysis established its molecular formula as C₄₃H₆₇N₅O₁₀. acs.org Further fragmentation analysis in LC-MS/MS experiments helped to identify the different structural components, such as the mycobactic acid and cobactin moieties, by comparing their fragment masses to those of other known nocardimicins. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provided detailed insights into the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments were employed. acs.orgnih.gov The ¹H NMR spectrum of this compound was recorded in pyridine-d₅, and the chemical shifts provided information about the electronic environment of the protons in the molecule. acs.org In a study characterizing this compound from Nocardia sp. XJ31, the structure was confirmed by analyzing the ¹H NMR and ¹³C NMR data of its gallium(III)-chelated product (3a) and comparing it with previously reported data. nih.gov Two-dimensional NMR techniques, such as COSY and HMBC, were used to establish the connectivity between adjacent protons and long-range correlations between protons and carbons, respectively, allowing for the complete assembly of the molecular structure. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy were also used to identify key functional groups and chromophores. The IR spectrum of this compound showed characteristic absorption bands for functional groups such as amides and esters. acs.org The UV spectrum in methanol (B129727) revealed absorption maxima at 262, 274, and 309 nm, which are indicative of the substituted benzenoid chromophore present in the molecule. acs.org

| Technique | Observed Data | Source |

|---|---|---|

| UV (MeOH) λmax (log ε) | 262 (3.91), 274 (3.78), 309 (3.58) nm | acs.org |

| IR (film) νmax | 2925, 2360, 1731, 1645, 1489, 1256, 751 cm⁻¹ | acs.org |

| HR-LC-MS | Determined Molecular Formula: C₄₃H₆₇N₅O₁₀ | acs.org |

| ¹H NMR (pyridine-d₅, 500 MHz) | Data recorded and used for structural confirmation | acs.orgnih.gov |

| ¹³C NMR | Data recorded for the Ga³⁺-chelated product and used for structural confirmation | nih.gov |

Biosynthesis of Nocardimicin F

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Nocardia species are known to possess a rich repertoire of secondary metabolite BGCs, with genome analyses revealing numerous clusters, often exceeding 30 in a single strain nih.govuni-tuebingen.de. These clusters are frequently responsible for the production of diverse bioactive molecules, including antibiotics, siderophores, and other complex structures. While specific details for Nocardimicin F's BGC are still being elucidated, research on related compounds like Nocardicin A and nocobactins provides significant insights into the types of gene clusters involved.

The biosynthetic machinery for Nocardimicins and related compounds typically involves a combination of Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) systems, indicating a hybrid nature for these pathways nih.govuni-tuebingen.debiorxiv.org. For instance, the ter gene cluster identified in Nocardia terpenica is predicted to direct the biosynthesis of nocobactin-like compounds, closely paralleling the nocobactin NA cluster and featuring NRPS-PKS hybrid elements nih.gov. Similarly, the biosynthesis of Nocardicin A, a related monocyclic β-lactam, is encoded by a BGC containing genes for NRPSs, precursor biosynthesis, and tailoring enzymes nih.govresearchgate.netnih.gov. The Nocardithiocin BGC in Nocardia pseudobrasiliensis, responsible for a thiopeptide, comprises 12 genes within a 15.2-kb region, illustrating the compact nature some BGCs can adopt plos.org.

Table 1: Key Biosynthetic Gene Clusters in Nocardia Species

| Compound/Class | Producing Organism | BGC Type | Key Genes/Modules | Size (kb) | Primary References |

| Nocardicin A | Nocardia uniformis | NRPS | NocA, NocB (NRPSs), NocF, NocG, NocN (pHPG precursors), Nat, NocJ, NocL (tailoring) | ~14 ORFs | nih.govresearchgate.netnih.gov |

| Nocobactin NA | Nocardia spp. | Hybrid NRPS/PKS | NbtB, NbtC (PKS); NbtD, NbtE, NbtF (NRPS); NbtS (salicylate synthase); NbtG, NbtH | Not specified | researchgate.net |

| Terpenibactins (Nocobactin-like) | Nocardia terpenica | Hybrid NRPS/PKS | TerF (NRPS), TerS, TerT (salicylate synthesis) | Not specified | nih.gov |

| Nocardithiocin | Nocardia pseudobrasiliensis | Thiopeptide | 12 genes (including precursor peptide, regulator, modification enzymes) | 15.2 | plos.org |

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Systems

The biosynthesis of this compound is understood to involve hybrid NRPS-PKS systems biorxiv.org. These modular enzyme complexes are responsible for the de novo synthesis of a vast array of natural products, assembling complex molecules from simple building blocks.

NRPS Modules: Nonribosomal peptide synthetases are large, multi-domain enzymes that function as assembly lines. Each module typically contains an adenylation (A) domain for substrate activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the activated substrate, and a condensation (C) domain for catalyzing peptide bond formation. Additional domains, such as epimerization (E) domains, can alter the stereochemistry of amino acid residues. For Nocardicin A, the NRPSs NocA and NocB are crucial for forming the tripeptide backbone, comprising a total of five modules nih.gov. Similarly, in nocobactin NA biosynthesis, NbtD, NbtE, and NbtF are identified as NRPS modules researchgate.net.

PKS Modules: Polyketide synthases are responsible for synthesizing polyketide chains, which are carbon backbones derived from acetate, propionate, and other carboxylic acid precursors. Type I PKSs, like those implicated in this compound biosynthesis, are also modular. Key domains include ketoacyl synthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). In nocobactin NA synthesis, NbtB and NbtC are characterized as PKS modules researchgate.net. The hybrid nature arises when a single BGC encodes both NRPS and PKS modules, allowing for the co-assembly of peptide and polyketide components.

Table 2: Example NRPS/PKS Module Functions in Nocardimicin-Related Biosynthesis

| Module Type | Key Domains Involved | Primary Function | Example Pathway/Compound | References |

| NRPS | Adenylation (A), Thiolation (T)/PCP, Condensation (C) | Activation, tethering, and condensation of amino acid or carboxylic acid precursors | Nocardicin A (NocA, NocB), Nocobactin NA (NbtD, NbtE, NbtF), Terpenibactins (TerF) | nih.govnih.govresearchgate.netmdpi.com |

| PKS | KS, AT, ACP, KR, DH, ER | Activation, tethering, and iterative condensation of acyl precursors to form polyketide chains | Nocobactin NA (NbtB, NbtC) | researchgate.net |

| A Domain | Adenylation (A) | Specific substrate selection and activation | Threonine-specific A domain in TerF | nih.gov |

Comparative Genomics of Nocardimicin BGCs

Comparative genomics plays a vital role in understanding the evolution and functional diversity of BGCs. Studies comparing BGCs within the Nocardia genus have revealed significant parallels. For instance, the ter gene cluster in N. terpenica shares a high degree of homology with the nocobactin NA cluster, with approximately 90% of genes showing similarity and both BGCs being divided into sub-clusters nih.gov. This widespread presence of nocobactin-like BGCs across Nocardia species suggests a fundamental role for these siderophores in the biology of the genus uni-tuebingen.de. Analyzing these comparative genomic datasets helps in identifying conserved and variable regions within BGCs, which can correlate with structural variations in the produced metabolites. Such comparisons are instrumental in predicting the biosynthetic potential of novel strains and identifying genes critical for specific modifications.

Proposed Biosynthetic Pathways and Enzymatic Mechanisms

The assembly of this compound involves a complex interplay of precursor activation, chain elongation, and precise post-assembly modifications, guided by the encoded enzymes.

The construction of this compound, a molecule characterized by a hybrid NRPS/PKS origin and incorporating lysine (B10760008) derivatives, fatty acyl chains, and hydroxyphenyloxazoline moieties biorxiv.org, follows a logical assembly process.

Precursor Synthesis and Activation: Essential building blocks are synthesized or scavenged and then activated for incorporation. For example, salicylate (B1505791), a precursor for nocobactin-like compounds, is synthesized from chorismate by salicylate synthase (e.g., TerS) and activated by a salicylate-AMP ligase (e.g., TerT), which then tethers it to an aryl carrier protein (ArCP) domain on an NRPS (e.g., TerF) nih.gov. In the case of Nocardicin A, the non-proteinogenic amino acid L-p-hydroxyphenylglycine (L-pHPG) is a key precursor, synthesized through dedicated genes (e.g., nocF, nocG, nocN) and then incorporated by NRPSs along with L-serine nih.govresearchgate.netnih.gov. Lysine derivatives, such as N-hydroxy-N-acetyl-lysine, are also crucial components in nocobactin-like structures and this compound biorxiv.orgresearchgate.net.

Assembly Line Logic: The NRPS and PKS modules operate in a sequential, assembly-line fashion. Each module is responsible for selecting, activating, and attaching a specific precursor to the growing chain. The order of modules within the BGC dictates the sequence of incorporation. For Nocardicin A, the NRPSs NocA and NocB are predicted to assemble a pentapeptide precursor, potentially involving L-pHPG, L-Ser, and L-Arg, followed by proteolytic processing to yield the final tripeptide backbone researchgate.net. The specific A domain in TerF, for instance, is threonine-specific and contributes to the formation of a methyl-oxazoline ring system nih.gov.

Biological Activities and Mechanistic Studies of Nocardimicin F in Vitro Emphasis

Cytotoxicity Studies in Cultured Cell Lines (In Vitro)

Evaluation in Human Cancer Cell Lines (e.g., HCT116, HepG2)

No research data was found regarding the evaluation of Nocardimicin F in HCT116, HepG2, or any other human cancer cell lines.

Low Cytotoxicity Profiles in Specific Assays

No information on the cytotoxicity profile of this compound in any specific assays is available in the scientific literature.

Compound Names Mentioned:

Since no article could be generated, there are no compound names to list.

Structure Activity Relationship Sar Investigations of Nocardimicin F and Analogues

Comparative Analysis of Nocardimicin Congeners (A-J, S-W)

Research into Nocardimicin congeners has revealed variations in their biological activities, often linked to subtle structural differences. While comprehensive comparative data across all congeners (A-J, S-W) is still emerging, studies indicate that modifications in side chains, amino acid moieties, and oxidation states can significantly influence their potency and spectrum of activity referencecitationanalysis.com. For instance, variations in the substitution pattern of the 2-hydroxyphenyl residue, the oxazole (B20620) ring system, and the ε-nitrogen atoms of lysine (B10760008) residues, as well as the nature of the fatty acid, contribute to differences among Nocardimicin analogues researchgate.net. Some Nocardimicin compounds have demonstrated moderate inhibition against human cancer cell lines, with IC50 values typically in the micromolar range acs.org. Further comparative studies are needed to fully elucidate the SAR trends across the diverse Nocardimicin family.

Identification of Key Structural Determinants for Biological Activity

Key structural determinants for the biological activity of Nocardimicin F and its analogues are thought to reside in several regions of the molecule. The ansamycin (B12435341) core, characterized by a macrocyclic lactam ring, and the appended aromatic chromophore are fundamental to their mechanism of action, which often involves the inhibition of DNA-dependent RNA polymerase referencecitationanalysis.com. Specific structural features that have been implicated in modulating activity include:

The Phenoxazole Unit: The presence of a phenoxazole unit, formed by a phenol (B47542) moiety connected to an oxazole ring, has been identified as a significant structural element in Nocardimicin compounds acs.org.

Peptide Side Chains and Amino Acid Moieties: Modifications to the peptide side chains and the amino acid residues, particularly lysine-derived moieties, are known to influence biological activity referencecitationanalysis.comresearchgate.net.

Stereochemistry: As with many complex natural products, the specific stereochemistry at various chiral centers within the Nocardimicin structure is critical for optimal interaction with biological targets.

Development of Analogues for SAR Probing

The development of synthetic analogues is a cornerstone of SAR investigations, allowing for systematic exploration of how structural modifications impact biological activity. While specific studies detailing the synthesis and SAR probing of this compound analogues are not extensively detailed in the provided search results, the general approach involves modifying specific parts of the molecule. For example, research on related siderophores and ansamycins has explored variations in side chains and core structures to enhance potency or alter the spectrum of activity researchgate.netacs.org. Analogues are synthesized to probe the importance of:

Macrocyclic Ring Size and Conformation: Altering the length or conformation of the macrocyclic ring can affect binding affinity.

Aromatic Chromophore Modifications: Changes to the substituents on the aromatic system can impact electronic properties and target interactions.

Side Chain Variations: Modifications to the peptide or fatty acid side chains can influence solubility, cellular uptake, and target binding.

These synthetic efforts aim to identify key pharmacophoric elements and optimize interactions with biological targets, potentially leading to compounds with improved therapeutic profiles.

Chemical Synthesis and Derivatives for Research Applications

Strategies for Total Synthesis of Nocardimicin Core Structures

The total synthesis of the nocardicin family of antibiotics, including congeners like Nocardicin A, has been a subject of significant research interest. nih.govacs.orgacs.org These efforts have provided a foundational understanding and a strategic blueprint applicable to the synthesis of the Nocardimicin F core. The central challenge in synthesizing the nocardicin core lies in the construction of the strained four-membered β-lactam ring with the desired stereochemistry and the appendage of its characteristic side chains.

A common and effective strategy for the formation of the β-lactam ring in nocardicin synthesis is the Staudinger cycloaddition . This reaction involves the [2+2] cycloaddition of a ketene with an imine. In the context of nocardicin synthesis, a suitably substituted ketene is reacted with an imine derived from an amino acid to furnish the desired β-lactam core. The choice of substituents on both the ketene and the imine is crucial for the subsequent elaboration into the final this compound structure.

Another key approach involves the biosynthesis-inspired cyclization . Studies into the biosynthesis of nocardicins have revealed that a non-ribosomal peptide synthetase (NRPS) is responsible for both the assembly of the peptide backbone and the subsequent cyclization to form the β-lactam ring. nih.govnih.gov This enzymatic machinery utilizes a unique condensation domain to catalyze the formation of the strained four-membered ring. nih.gov While challenging to replicate in a purely chemical synthesis, these biosynthetic insights have inspired laboratory syntheses that mimic this key cyclization step, often employing activating agents to facilitate the intramolecular ring closure of a linear peptide precursor.

The total syntheses of related nocardicins, such as Nocardicin A, have been successfully achieved and provide a roadmap for the construction of the this compound core. nih.govacs.orgacs.org These synthetic routes typically involve a multi-step sequence that begins with readily available chiral starting materials to establish the necessary stereocenters.

Stereochemical Control in Synthetic Approaches

The biological activity of nocardimicins is intrinsically linked to their specific stereochemistry. Therefore, controlling the stereochemical outcome of the synthetic reactions is of paramount importance. The Nocardimicin core possesses multiple stereocenters, and their precise arrangement is critical for antibacterial efficacy. nih.gov

In synthetic approaches, stereochemical control is often achieved through several key strategies:

Substrate Control: The use of chiral starting materials, such as amino acids, allows for the introduction of pre-defined stereocenters into the molecule. The inherent chirality of these starting materials can then direct the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively guide the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved to yield the product with the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively or diastereoselectively catalyze key bond-forming reactions, thereby establishing the required stereocenters with high precision.

Diastereoselective Reactions: Synthetic strategies are often designed to favor the formation of one diastereomer over others. For instance, in the Staudinger cycloaddition, the stereochemistry of the resulting β-lactam can be influenced by the geometry of the imine and the substituents on the ketene.

Biomimetic studies on the formation of the monocyclic β-lactam ring in nocardicins have provided valuable insights into the stereochemical aspects of the cyclization process. acs.org These studies help in understanding the factors that govern the stereochemical outcome and in designing synthetic strategies that mimic the stereocontrol observed in nature. The introduction of amino acid derivatives in the synthesis of nocardicin analogues has been shown to induce a specific stereochemistry at the quaternary carbon of the starting compound, highlighting the significant role of amino acid precursors in directing the stereochemical outcome. nih.gov

Preparation of Modified this compound Structures for Chemical Biology Studies

To investigate the mechanism of action, identify cellular targets, and explore the structure-activity relationships (SAR) of this compound, researchers require access to a variety of modified analogues. The preparation of these derivatives for chemical biology studies is a crucial aspect of nocardicin research.

The synthesis of monobactam analogues of nocardicins has demonstrated that modifications to the core structure and side chains can lead to compounds with interesting antimicrobial properties. nih.gov These studies have shown that the introduction of α-amino acids into the monobactam structure can enhance its activity, and the stereochemistry of these amino acids is critical, with the L-isomers generally exhibiting higher antibiotic activity than the D-isomers. nih.gov

Strategies for preparing modified this compound structures often involve:

Side Chain Modification: The acyl side chain attached to the β-lactam nitrogen is a common site for modification. By synthesizing a variety of acyl chlorides or activated carboxylic acids, a diverse library of this compound analogues with different side chains can be generated. This allows for the exploration of how changes in the side chain affect biological activity.

Modification of the Phenylglycine Moiety: The D-p-hydroxyphenylglycine unit is another key feature of the nocardicin structure. Analogues can be prepared by incorporating different aromatic or heterocyclic amino acids at this position to probe the importance of this structural element for target binding and activity.

Derivatization of the Carboxylic Acid Group: The carboxylic acid functionality can be converted into esters, amides, or other functional groups to study the impact of charge and steric bulk on cellular uptake and activity.

Introduction of Reporter Tags: For chemical biology studies aimed at target identification and localization, this compound analogues can be synthesized with reporter tags such as fluorescent dyes, biotin, or photoaffinity labels. These tagged molecules can be used as probes to visualize the distribution of the drug within cells and to identify its binding partners.

The synthesis of these modified structures relies on the robust synthetic routes developed for the total synthesis of the nocardicin core. By intercepting the synthesis at key intermediates, various modifications can be introduced, leading to a wide range of this compound derivatives for in-depth biological investigation.

Advanced Methodologies in Nocardimicin F Research

Metabolomics Approaches (e.g., LC-MS/MS-based Molecular Networking)

Metabolomics, which focuses on the comprehensive analysis of small-molecule metabolites in a biological system, is a cornerstone of modern natural product research. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) has become a primary analytical technique in this field due to its high sensitivity, precision, and reproducibility. researchgate.neturi.edu In the context of Nocardimicin F research, LC-MS-based metabolomics is employed to profile the chemical constituents of Nocardia species extracts. asm.orgresearchgate.net

A particularly powerful technique within metabolomics is tandem mass spectrometry (MS/MS) combined with molecular networking. scienceopen.com This approach organizes massive MS/MS datasets by grouping molecules into "molecular families" based on the similarity of their fragmentation patterns. uri.eduscienceopen.comescholarship.org Structurally related molecules tend to fragment in similar ways, allowing researchers to visualize the chemical diversity of an extract without prior knowledge of its composition. nih.gov This method is highly effective for dereplication—the rapid identification of known compounds—and for targeting the isolation of new, previously undescribed molecules. scienceopen.comuq.edu.au

The general workflow involves analyzing a sample by LC-MS/MS and uploading the fragmentation data to a platform like the Global Natural Products Social Molecular Networking (GNPS) platform. asm.orgscienceopen.com The platform then generates a network where nodes represent precursor ions and the edges connecting them represent spectral similarity. scienceopen.com This visualization helps researchers to quickly identify clusters of related compounds. nih.gov For instance, a 2D-NMR-metabolomics-driven strategy has been used to specifically track nocardimicin analogues by using the unique NMR signals of the phenoxazole moiety as a probe within complex mixtures. acs.orgnih.gov This allows for the targeted identification of compounds like this compound and its derivatives from microbial cultures. acs.orgnih.gov

Genome Mining and Bioinformatics Tools for BGC Discovery

Genome mining has revolutionized the discovery of natural products by linking the secondary metabolites produced by an organism to the genetic information that encodes them. nih.gov This process involves scanning the whole-genome sequence of an organism to identify biosynthetic gene clusters (BGCs), which are groups of genes responsible for the production of a specific secondary metabolite. nih.govmdpi.com The genus Nocardia has been shown to possess a rich and diverse biosynthetic capacity, rivaling even well-studied genera like Streptomyces. asm.orgnih.gov

The identification of BGCs is facilitated by a suite of powerful bioinformatics tools. researchgate.net These computational platforms analyze genomic data to predict the location of BGCs and often the chemical class of the resulting natural product. nih.gov This allows researchers to prioritize strains and BGCs that are most likely to produce novel or interesting compounds. nih.gov A study of a Nocardia terpenica strain using antiSMASH revealed 38 distinct BGCs, including a cluster that was predicted to produce nocobactin-like siderophores, which led to the isolation of new derivatives. nih.gov

Several key bioinformatics tools are instrumental in this discovery process.

Interactive Table: Key Bioinformatics Tools in BGC Discovery

| Tool Name | Function |

|---|---|

| antiSMASH (Antibiotics and Secondary Metabolites Analysis Shell) | Identifies BGCs in genomic data and predicts the class of the secondary metabolite produced. researchgate.netnih.govmdpi.com |

| BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) | Creates sequence similarity networks of BGCs, grouping them into Gene Cluster Families (GCFs) to assess diversity and novelty. nih.govresearchgate.net |

| PRISM (Prediction of Natural Product Structure from Genomes) | Predicts the chemical structure of a natural product based on its BGC sequence. nih.govmdpi.com |

| NaPDoS (Natural Product Domain Seeker) | Identifies specific domains within key biosynthetic enzymes (like PKS and NRPS) to help classify BGCs. researchgate.net |

Through these methods, the biosynthetic gene cluster for nocardimicins, designated the noc cluster, has been identified in Nocardia sp. acs.orgnih.gov In one instance, the noc BGC was found to be composed of two separate sub-gene clusters. nih.gov Such genomic insights are crucial for understanding how this compound is assembled and for future efforts in biosynthetic engineering.

Integrated Omics Technologies (e.g., Metabologenomics)

Metabologenomics represents a powerful, integrated approach that combines metabolomic and genomic data to directly link metabolites to their producing BGCs. acs.orgnih.gov This strategy addresses a major bottleneck in natural product discovery: a large number of BGCs identified through genome mining are "silent" or "cryptic" under standard laboratory conditions, meaning their corresponding products are not detected. nih.gov

By correlating the presence-and-absence patterns of metabolites (from LC-MS data) with the presence-and-absence patterns of BGCs (from genomic data) across a collection of different microbial strains, researchers can establish robust links between genes and molecules. nih.gov This integrative mining approach significantly reduces the number of candidate links that need to be manually validated and helps prioritize the discovery of novel compounds. nih.gov

A prime example of this strategy's success is the targeted discovery of nocardimicins from a psychrophilic Nocardia sp. strain. acs.orgnih.gov In this study, a combined strategy of metabolomics (specifically 2D-NMR-driven substructure tracking) and genome mining led to the identification of ten nocobactin-type lipopeptides. acs.orgnih.gov Among these were five new compounds (nocardimicins S–W) and five known compounds, including this compound. acs.org This work provided an effective application of paired-omics technologies, successfully linking the production of these ten nocardimicins to the noc biosynthetic gene cluster. acs.orgnih.gov This integrated approach not only confirms the genetic basis for this compound production but also accelerates the discovery of new, structurally related natural products. acs.org

Interactive Table: Nocardimicins Identified via Advanced Methodologies

| Compound Name | Source Organism | Key Methodology |

|---|---|---|

| Nocardimicin A | Nocardia sp. L-016 | Metabologenomics acs.org |

| Nocardimicin B | Nocardia sp. L-016 | Metabologenomics acs.org |

| Nocardimicin D | Nocardia sp. L-016 | Metabologenomics acs.org |

| This compound | Nocardia sp. L-016 | Metabologenomics acs.org |

| Nocardimicin J | Nocardia sp. L-016 | Metabologenomics acs.org |

| Nocardimicins S-W (New) | Nocardia sp. L-016 | Metabologenomics acs.orgnih.gov |

| Terpenibactins A-C (New Nocobactin Derivatives) | Nocardia terpenica IFM 0406 | Genome Mining nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Nocardimicin A |

| Nocardimicin B |

| Nocardimicin D |

| This compound |

| Nocardimicin J |

| Nocardimicins S-W |

Future Research Trajectories and Academic Significance

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of nocardimicins, including Nocardimicin F, is complex and primarily orchestrated by large modular enzyme complexes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. Research has identified biosynthetic gene clusters (BGCs) responsible for nocardimicin production in various Nocardia species acs.orgnih.govresearchgate.net. For instance, the nocobactin NA BGC in Nocardia farcinica IFM 10152 consists of ten genes distributed across two genomic regions, with genes like nbtS encoding a salicylate (B1505791) synthase researchgate.net. Similarly, a BGC was identified in Nocardia terpenica IFM 0406 that directs the biosynthesis of nocobactin derivatives, including those resembling nocardimicins nih.gov.

Future research trajectories in this area include:

Detailed Characterization of Biosynthetic Steps: While BGCs have been identified, a comprehensive understanding of each enzymatic step, including the specific roles of individual NRPS and PKS modules, tailoring enzymes, and regulatory proteins, is crucial. For example, the bifunctional thioesterase domain (NocTE) in nocardicin A biosynthesis plays a role in epimerization and hydrolysis researchgate.net. Identifying similar novel enzymes within the this compound pathway could reveal unique catalytic mechanisms.

Enzyme Engineering for Analogue Production: Understanding the substrate specificity and catalytic mechanisms of enzymes involved in this compound biosynthesis could enable protein engineering. This would facilitate the creation of novel analogues with altered structural features, potentially leading to compounds with enhanced or entirely new biological activities nih.govnih.gov.

Comparative Genomics for Pathway Discovery: Analyzing the genomes of diverse Nocardia species and other actinobacteria using tools like BiG-SCAPE can reveal novel BGCs related to nocardimicins, potentially uncovering new enzymes and pathway variations uni-tuebingen.deresearchgate.net.

Discovery of Underexplored Biological Activities and Mechanisms

Nocardimicins, including this compound, have been primarily studied for their potential muscarinic M3 receptor binding inhibitory activity nih.govresearchgate.net. However, the general class of nocardimicins, which are siderophores, are known for their role in iron acquisition by microorganisms nih.gov. Recent research has also indicated that some nocardimicins exhibit moderate inhibition against human cancer cell lines, such as HCT116 and HepG2, with IC50 values in the micromolar range acs.org.

Future research should focus on:

Broader Bioactivity Screening: Comprehensive screening of this compound against a wider array of biological targets, including various bacterial strains (beyond Gram-positive bacteria where some nocardimicins show activity ontosight.ai), fungal pathogens, and cellular pathways relevant to human diseases, is warranted.

Mechanism of Action Elucidation: For any newly discovered activities, detailed studies are needed to elucidate the precise molecular mechanisms. This could involve identifying specific protein targets, understanding how this compound interacts with cellular processes, and determining if its activity is related to its siderophore function or other structural features. For example, while some nocardicins were identified for muscarinic receptor binding researchgate.net, the specific mechanism for this compound remains an area for deeper investigation.

Synergistic Effects with Other Agents: Investigating whether this compound can enhance the efficacy of existing antimicrobial or anticancer agents could reveal novel therapeutic strategies mdpi.com.

This compound as a Chemical Probe for Interrogating Biological Systems

Chemical probes are indispensable tools in biological research, enabling the study of molecular mechanisms, target validation, and drug discovery rjeid.comchemicalprobes.org. This compound, with its unique structure and potential biological activities, could serve as a valuable chemical probe.

Future research in this domain could explore:

Target Identification and Validation: If this compound is found to have a specific interaction with a particular biomolecule or pathway, it could be modified (e.g., with fluorescent tags or affinity labels) to create a probe for visualizing or isolating that target in cellular or biochemical assays nih.gov.

Investigating Metabolic Pathways: As a siderophore, this compound's role in iron uptake and metabolism within producing organisms or in interactions with other microbes could be investigated using labeled versions of the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound with systematic modifications would allow for detailed SAR studies. This would not only help in understanding its mechanism of action but also in designing more potent or selective probes nih.govnsf.gov.

Applications of Synthetic Biology for Compound Diversification

Synthetic biology offers powerful tools for manipulating natural product biosynthesis, enabling the generation of novel analogues and improving production yields nih.govembopress.orgfrontiersin.org. The complex BGCs responsible for nocardimicin production provide fertile ground for such applications.

Future research can leverage synthetic biology by:

Heterologous Expression of BGCs: Transferring the this compound biosynthetic gene cluster into a heterologous host organism (e.g., E. coli or Saccharomyces cerevisiae) could allow for easier manipulation, optimization of production, and generation of novel derivatives through pathway engineering nih.govembopress.org.

Combinatorial Biosynthesis and Mutasynthesis: By modifying specific genes within the nocardimicin BGC or by feeding synthetic precursors to engineered strains, a diverse library of nocardimicin analogues can be created. This approach has been successful in diversifying other natural products nih.govnih.govfrontiersin.org. For example, inactivating a gene encoding a cytochrome P450 oxidase in the nocamycin pathway led to new derivatives nih.gov.

Enzyme Domain Swapping and Engineering: Specific domains within the NRPS/PKS machinery responsible for this compound biosynthesis could be swapped with domains from other enzymes or engineered to alter substrate incorporation, leading to novel structural variations.

The ongoing exploration of this compound through these future research trajectories promises to deepen our understanding of natural product biosynthesis and unlock new applications in medicine and biology.

Q & A

Q. What methodologies are essential for structural elucidation of Nocardimicin F and its analogs?

Structural determination relies on 2D NMR techniques (e.g., 1H-1H COSY, HMBC) to identify sub-structures like hydroxybenzoxazoline, fatty acid chains, and lysine-derived moieties. HR-ESI-MS validates molecular formulas, while comparative analysis with known nocardimicin homologs (e.g., chain length variations in fatty acid substituents) confirms structural uniqueness . Reporting must adhere to NIH preclinical guidelines for experimental replicability, including detailed spectral parameters and sample preparation protocols .

Q. How can researchers ensure reproducibility in studies involving this compound?

Reproducibility requires transparent reporting of experimental conditions , such as solvent systems, NMR acquisition parameters, and chromatographic methods. Include raw spectral data, purity assessments, and batch-specific variations in supplementary materials. Cross-validation with independent laboratories is recommended to address discrepancies in spectral interpretations .

Q. What ethical considerations apply to preclinical studies of this compound?

Follow institutional animal/cell use protocols, emphasizing humane endpoints and sample size justification. Adhere to NIH reporting guidelines for preclinical research, including statistical power analyses and randomization methods. Ethical review boards must approve studies involving genetically modified organisms or human-derived cell lines .

How should a research question on this compound bioactivity be formulated?

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. Example: "Does this compound exhibit selective antibacterial activity against Mycobacterium tuberculosis BCG, and how do structural modifications (e.g., fatty acid chain length) influence efficacy?" Avoid overly broad questions; instead, focus on mechanistic hypotheses or comparative analyses with existing nocardimicin analogs .

Advanced Research Questions

Q. How to resolve contradictions in NMR data interpretation for this compound derivatives?

Ambiguities in substituent positioning (e.g., hydroxyl groups at N-23 vs. N-32) require multi-technique validation :

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Prioritize modular synthesis focusing on variable regions (e.g., fatty acid chains, lysine substitutions). For example:

Q. How to integrate this compound studies into systematic reviews or meta-analyses?

Follow PRISMA guidelines for literature screening, data extraction, and bias assessment. Key steps:

- Define inclusion criteria (e.g., in vitro efficacy thresholds, structural confirmation methods).

- Use tools like ROBIS to evaluate study quality, prioritizing papers with full spectral datasets and replication attempts.

- Perform subgroup analyses to address heterogeneity in experimental designs (e.g., solvent effects on bioactivity) .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

For in vitro assays, use nonlinear regression models (e.g., log-dose vs. inhibition) to calculate IC50 values. Include replicates (n ≥ 3) and report variability via 95% confidence intervals. For in vivo studies, apply mixed-effects models to account for inter-subject variability, with sample sizes justified via power analysis (α=0.05, β=0.2) .

Q. How to address conflicting bioactivity results between this compound and its homologs?

Design head-to-head comparative assays under standardized conditions (e.g., identical bacterial strains, growth media). Variables to control:

Q. What interdisciplinary approaches enhance this compound research?

Combine cheminformatics (QSAR modeling), synthetic biology (gene clusters for biosynthesis), and structural biology (crystallography or cryo-EM of target complexes). For example, use CRISPR-Cas9 to knock out putative target genes in pathogens and assess resistance development .

Methodological Resources

- Structural Analysis : Reference NMR spectral libraries (e.g., HMDB, PubChem) for comparative assignments .

- Ethical Compliance : Use NIH’s Guidelines for Preclinical Research and ARRIVE 2.0 checklist for animal studies .

- Data Reporting : Follow Pharmaceutical Research’s submission guidelines for analytical reproducibility and statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.